{2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
{2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
Brand Name:
Vulcanchem
CAS No.:
378227-98-6
VCID:
VC21412318
InChI:
InChI=1S/C17H16ClNO4S/c18-13-5-7-14(8-6-13)24(22,23)19-10-9-12-3-1-2-4-15(12)16(19)11-17(20)21/h1-8,16H,9-11H2,(H,20,21)
SMILES:
C1CN(C(C2=CC=CC=C21)CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula:
C17H16ClNO4S
Molecular Weight:
365.8g/mol
{2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
CAS No.: 378227-98-6
Cat. No.: VC21412318
Molecular Formula: C17H16ClNO4S
Molecular Weight: 365.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 378227-98-6 |
|---|---|
| Molecular Formula | C17H16ClNO4S |
| Molecular Weight | 365.8g/mol |
| IUPAC Name | 2-[2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C17H16ClNO4S/c18-13-5-7-14(8-6-13)24(22,23)19-10-9-12-3-1-2-4-15(12)16(19)11-17(20)21/h1-8,16H,9-11H2,(H,20,21) |
| Standard InChI Key | OJJBZIOUOASLBF-UHFFFAOYSA-N |
| SMILES | C1CN(C(C2=CC=CC=C21)CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1CN(C(C2=CC=CC=C21)CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator